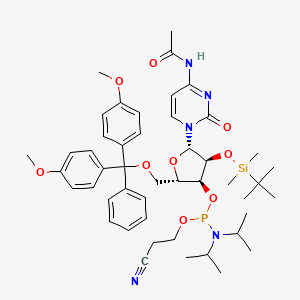
2-BUTENE-1,1,1-D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butene-1,1,1-D3 is a deuterated form of 2-butene, where three hydrogen atoms are replaced by deuterium atoms. This compound is a mixture of cis and trans isomers and is often used in scientific research due to its unique isotopic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Butene-1,1,1-D3 can be synthesized through the deuteration of 2-butene. This process involves the replacement of hydrogen atoms with deuterium atoms using deuterium gas (D2) under specific reaction conditions. The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), to facilitate the exchange of hydrogen with deuterium .
Industrial Production Methods
Industrial production of this compound involves the catalytic deuteration of 2-butene in a controlled environment. The process ensures high isotopic purity and yield, making it suitable for various research applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Butene-1,1,1-D3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated products.
Reduction: It can be reduced to form butane derivatives.
Substitution: The deuterium atoms can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and ozone (O3).
Reducing agents: Such as hydrogen gas (H2) in the presence of a catalyst.
Substitution reagents: Such as halogens (Cl2, Br2) and acids (HCl, HBr).
Major Products
The major products formed from these reactions include:
Oxidation: Butanone, butanoic acid.
Reduction: Butane.
Substitution: Halogenated butenes.
Aplicaciones Científicas De Investigación
2-Butene-1,1,1-D3 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Used in the development of deuterated drugs to improve their metabolic stability and reduce side effects.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of 2-Butene-1,1,1-D3 involves the interaction of its deuterium atoms with various molecular targets. The presence of deuterium can alter the reaction kinetics and pathways, leading to different outcomes compared to non-deuterated compounds. This isotopic effect is often exploited in research to gain insights into reaction mechanisms and molecular interactions .
Comparación Con Compuestos Similares
Similar Compounds
2-Butene: The non-deuterated form of 2-Butene-1,1,1-D3.
1-Butene-D8: Another deuterated butene with eight deuterium atoms.
2-Methylpropane-13C4: A deuterated and carbon-13 labeled compound.
Uniqueness
This compound is unique due to its specific isotopic labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for the study of reaction mechanisms and metabolic pathways with greater precision and accuracy .
Propiedades
Número CAS |
116008-90-3 |
|---|---|
Fórmula molecular |
C4H5D3 |
Peso molecular |
59.12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B1142257.png)
![[[2-methylene-1-oxo-3-phenylpropyl]amino]acetic Acid Ethyl Ester](/img/structure/B1142260.png)


